molecular formula C7H17NO2 B2433116 3-Isopropoxy-2-(methylamino)propan-1-ol CAS No. 1343851-81-9

3-Isopropoxy-2-(methylamino)propan-1-ol

Cat. No.: B2433116
CAS No.: 1343851-81-9
M. Wt: 147.218
InChI Key: BAMPFVOTWZPQCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its unique structure, which includes an isopropoxy group, a methylamino group, and a propanol backbone.

Mechanism of Action

Mode of Action

It is known that the compound contains both a methylamino group and a hydroxyl group, which could potentially interact with various biological targets .

Pharmacokinetics

Result of Action

The molecular and cellular effects of 3-Isopropoxy-2-(methylamino)propan-1-ol’s action are currently unknown. More research is needed to understand the specific effects of this compound at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as temperature, pH, and the presence of other substances could potentially affect its action. For instance, the compound should be stored at 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-2-(methylamino)propan-1-ol typically involves the reaction of isopropyl alcohol with 2-(methylamino)propan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as catalytic transfer hydrogenolysis, where glycerol is converted to 2-isopropoxy-propan-1-ol over noble metal ion-exchanged mordenite zeolites . This method is efficient and allows for the production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-2-(methylamino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or amines.

    Substitution: The isopropoxy or methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or amines .

Scientific Research Applications

3-Isopropoxy-2-(methylamino)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and as a tool in molecular biology research.

    Industry: The compound is used in the production of various industrial chemicals and as a solvent in certain processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylamino)-1-propanol: Similar in structure but lacks the isopropoxy group.

    2-Isopropoxy-1-propanol: Similar but lacks the methylamino group.

    N-Methyl-1-propanolamine: Similar but has a different arrangement of functional groups.

Uniqueness

3-Isopropoxy-2-(methylamino)propan-1-ol is unique due to the presence of both the isopropoxy and methylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly useful in various synthetic and industrial applications.

Properties

IUPAC Name

2-(methylamino)-3-propan-2-yloxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-6(2)10-5-7(4-9)8-3/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMPFVOTWZPQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CO)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.